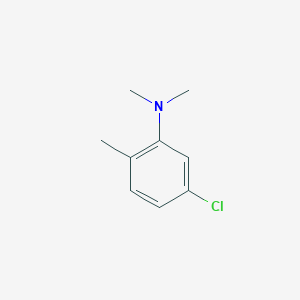

5-Chloro-N,N-dimethyl-O-toluidine

Description

BenchChem offers high-quality 5-Chloro-N,N-dimethyl-O-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N,N-dimethyl-O-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

136041-67-3 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

5-chloro-N,N,2-trimethylaniline |

InChI |

InChI=1S/C9H12ClN/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,1-3H3 |

InChI Key |

GBSMROGILKPOTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

5-Chloro-N,N-dimethyl-O-toluidine CAS 136041-67-3 properties

The following technical guide details the physicochemical profile, synthesis, and handling of 5-Chloro-N,N-dimethyl-O-toluidine (CAS 136041-67-3). This document is structured for research scientists and process chemists requiring actionable data for experimental design.

CAS Registry Number: 136041-67-3 Systematic Name: 5-Chloro-N,N,2-trimethylaniline Chemical Family: Halogenated Tertiary Aromatic Amine[1]

Executive Summary

5-Chloro-N,N-dimethyl-O-toluidine is a specialized intermediate used primarily in the synthesis of heterocyclic agrochemicals and pharmaceutical dyes.[1] Structurally, it is the N,N-dimethylated derivative of 5-chloro-o-toluidine (CAS 95-79-4).[1] Its tertiary amine functionality alters its reactivity profile compared to the primary amine, making it a critical building block for coupling reactions where N-alkylation must be avoided, or as a lipophilic proton scavenger in organic synthesis.[1]

Critical Safety Note: As a derivative of a chlorinated toluidine, this compound must be handled as a potential carcinogen and acute toxin .[1] Strict containment (fume hood, permeation-resistant gloves) is mandatory.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates calculated properties derived from structure-activity relationships (SAR) and available vendor specifications, as specific experimental data for this CAS is limited in open literature.

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Method |

| Molecular Formula | C₉H₁₂ClN | Stoichiometry |

| Molecular Weight | 169.65 g/mol | Calculated |

| Appearance | Pale yellow to amber oil | Analog Inference (N,N-dimethyl-o-toluidine) |

| Boiling Point | ~225–235 °C (at 760 mmHg) | Predicted (SAR) |

| Density | ~1.12 g/mL | Predicted (SAR) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilicity Profile |

| pKa (Conjugate Acid) | ~4.5–5.0 | Est.[1][2][3][4] (Inductive effect of Cl) |

| Refractive Index | ~1.54–1.56 | Predicted |

*Note: Boiling point and density are estimated based on the parent 5-chloro-o-toluidine (BP 237°C, d=1.[1]17) and the effect of N,N-dimethylation (typically lowers BP slightly and density).[1]

Synthetic Routes & Process Chemistry

The most robust and scalable method for synthesizing CAS 136041-67-3 is the Eschweiler-Clarke Methylation of the parent primary amine, 5-chloro-2-methylaniline.[1] This reductive amination pathway is preferred over direct alkylation (e.g., MeI) to avoid quaternary ammonium salt formation.[1]

Protocol: Eschweiler-Clarke Methylation

Objective: Conversion of 5-chloro-o-toluidine to 5-chloro-N,N-dimethyl-o-toluidine.[1]

Reagents:

-

Substrate: 5-Chloro-2-methylaniline (CAS 95-79-4) [1.0 eq][1]

-

Methyl Source: Paraformaldehyde (or 37% Formalin) [2.2–2.5 eq][1]

-

Reductant/Solvent: Formic Acid (98%) [3.0–4.0 eq][1]

-

Workup: NaOH (20% aq), Dichloromethane (DCM), Brine.[1]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

-

Addition: Charge the flask with 5-chloro-2-methylaniline. Slowly add Formic Acid (exothermic reaction possible).[1]

-

Methylation: Add Paraformaldehyde/Formalin to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 100°C) .

-

Self-Validating Check: Vigorous evolution of CO₂ gas indicates the reaction is proceeding. Maintain reflux until gas evolution ceases (typically 12–18 hours).[1]

-

-

Quench: Cool the reaction mixture to room temperature. Pour onto ice/water.

-

Basification: Slowly add 20% NaOH solution with stirring until pH > 11. The product will separate as an oily organic layer.[1]

-

Extraction: Extract the aqueous phase with DCM (3x). Combine organic layers.

-

Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Isolation: Purify the crude oil via vacuum distillation (expected BP ~100-110°C at 10 mmHg) to yield the pure tertiary amine.

Synthesis Pathway Diagram

The following diagram illustrates the transformation logic and key intermediates.

Caption: Mechanistic flow of the Eschweiler-Clarke reductive amination converting the primary amine to the target tertiary amine.

Functional Applications

Drug Development & Medicinal Chemistry

In medicinal chemistry, the N,N-dimethyl-5-chloro-o-toluidine moiety serves as a lipophilic scaffold.[1]

-

Bioisostere Strategy: The dimethylamino group acts as a hydrogen bond acceptor but not a donor, altering the binding affinity compared to the primary amine.[1]

-

Metabolic Probe: Used to study N-demethylation pathways by cytochrome P450 enzymes. The steric hindrance of the ortho-methyl group combined with the electron-withdrawing chlorine at the meta position (relative to amine) creates a unique metabolic stability profile.[1]

Chemical Intermediate[1]

-

Coupling Component: Used in the synthesis of azo dyes where the tertiary amine directs electrophilic aromatic substitution to the para position (relative to the amine), creating 4-azo derivatives.[1]

-

Polymerization Promoter: Tertiary aromatic amines are often used as accelerators for the peroxide-initiated polymerization of acrylics (similar to N,N-dimethyl-p-toluidine).[1]

Analytical Characterization

To validate the identity of synthesized CAS 136041-67-3, use the following analytical markers.

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 2.30 ppm: Singlet (3H) for Aryl-CH₃.δ 2.70 ppm: Singlet (6H) for N(CH₃)₂.δ 6.8–7.2 ppm: Multiplet (3H) for Aromatic protons (ABC system).[1] |

| GC-MS | Molecular Ion (M⁺): m/z 169 (100%) and 171 (33%) [Chlorine isotope pattern].Base Peak: Loss of methyl or H depending on ionization energy.[1] |

| IR Spectroscopy | Absence of N-H stretches (3300–3500 cm⁻¹).Presence of C-N stretch (~1250–1350 cm⁻¹) and Ar-Cl stretch (~1000–1100 cm⁻¹).[1] |

Safety, Toxicology & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.[1]

-

Carcinogenicity: Suspected human carcinogen (Category 2).[1] Based on data for 5-chloro-o-toluidine, which causes hemangiosarcomas in mice.[5]

-

Target Organs: Blood (Methemoglobinemia), Liver, Bladder.[1]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

-

Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not flush into sewer systems.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Sigma-Aldrich. 5-Chloro-N,N-dimethyl-o-toluidine Product Listing (AldrichCPR). Retrieved from [1]

-

National Toxicology Program (NTP). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. (Data on parent compound toxicity). Retrieved from [1]

-

PubChem. Compound Summary: 5-Chloro-2-methylaniline (Parent Compound).[1][6] Retrieved from [1]

-

Clarke, H. T., et al. The Eschweiler-Clarke Reaction.[1] Journal of the American Chemical Society, 55(11), 4571.[1] (Standard protocol basis).

Sources

- 1. CAS 7585-41-3: Pigment Red 48:1 | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 3. 4-[3-[[2-[[1-[2-[2-[2-[2-[4-[[4-[(4R)-1-acetyl-2,2,4-trimethyl-6-[(4-phenylbenzoyl)amino]-3H-quinolin-4-yl]phenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylamino]-2-oxoethyl]amino]phenyl]-5-amino-N-tert-butyl-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide | C67H76N14O8S2 | CID 53324742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Physicochemical Landscape of Chlorinated N,N-Dimethyl-o-toluidine Derivatives

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-o-toluidine (DMOT) and its structural isomers are cornerstone tertiary aromatic amines, historically utilized as highly reactive polymerization accelerators for unsaturated polyester resins, bone cements, and dental adhesives. In modern drug discovery and advanced materials science, the strategic halogenation of these aromatic systems—specifically yielding chlorinated N,N-dimethyl-o-toluidine derivatives (such as 5-chloro-N,N-dimethyl-o-toluidine)—unlocks new physicochemical profiles.

As a Senior Application Scientist, I approach molecular design through the lens of causality: altering a molecule's electronic and steric environment fundamentally dictates its macroscopic physical properties. This whitepaper systematically deconstructs how chlorination impacts the boiling point, density, basicity (pKa), and lipophilicity (LogP) of DMOT derivatives, providing actionable, self-validating protocols for their empirical measurement.

Structural and Electronic Foundations

The parent molecule, N,N-dimethyl-o-toluidine, possesses an ortho-methyl group that induces significant steric hindrance, forcing the bulky dimethylamino group out of coplanarity with the aromatic ring. This steric inhibition of resonance localizes the lone pair on the nitrogen, influencing its basicity and nucleophilicity.

When a chlorine atom is introduced to the ring (e.g., at the 4- or 5-position to form 5-chloro-N,N-dimethyl-o-toluidine, CAS 136041-67-3) [1], two competing electronic effects emerge:

-

Inductive Effect (-I): The highly electronegative chlorine withdraws electron density through the

-bond framework. -

Resonance Effect (+R): The chlorine atom can donate electron density via its lone pairs into the

-system, though this is heavily outweighed by the -I effect in halogens.

Causality in Action: The net electron-withdrawing nature of the chlorine atom pulls electron density away from the amine nitrogen. This stabilizes the free base but destabilizes the protonated conjugate acid, leading to a measurable drop in pKa. Furthermore, the heavy, polarizable chlorine atom increases intermolecular London dispersion forces, directly elevating both the boiling point and the density of the liquid derivative.

Quantitative Physical Properties

To contextualize the impact of chlorination, the table below synthesizes the physical properties of the base DMOT molecule alongside its chlorinated counterparts, utilizing 4-chloro-N,N-dimethylaniline as a well-documented structural analog [2, 3, 4].

| Property | N,N-Dimethyl-o-toluidine (Base) | 5-Chloro-N,N-dimethyl-o-toluidine | 4-Chloro-N,N-dimethylaniline (Analog) |

| Molecular Weight | 135.21 g/mol | 169.65 g/mol | 155.62 g/mol |

| Physical State (RT) | Clear colorless liquid | Viscous liquid / Semi-solid | Fused solid / Pale amber |

| Boiling Point | ~185 °C (76 °C at 18 mmHg) | > 220 °C (Estimated) | ~256 °C |

| Density (20 °C) | 0.929 g/cm³ | ~1.15 g/cm³ (Extrapolated) | 1.048 g/cm³ |

| Refractive Index | 1.525 | > 1.540 | 1.557 |

| pKa (Conjugate Acid) | 5.86 | ~4.5 - 4.8 | 4.34 ± 0.12 |

| Lipophilicity (LogP) | 2.06 | ~3.2 - 3.5 | 3.1 |

Note: The elevation in LogP upon chlorination is a critical parameter for drug development, as it directly enhances the molecule's ability to partition into lipid bilayers, thereby increasing passive membrane permeability.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the empirical determination of these physical properties must rely on self-validating experimental designs. Below are the optimized protocols for measuring the pKa and LogP of chlorinated DMOT derivatives.

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Because chlorinated DMOT derivatives exhibit low aqueous solubility, a co-solvent system (e.g., Methanol/Water 50:50 v/v) is required. The apparent pKa (psKa) is measured and extrapolated to aqueous pKa (wKa) using Yasuda-Shedlovsky plots.

Step-by-Step Workflow:

-

System Calibration: Calibrate the glass pH electrode using standardized aqueous buffers (pH 4.00, 7.00, 10.00). Validation Step: Titrate a known standard (e.g., benzoic acid) in the exact co-solvent mixture to verify electrode linearity and calculate the solvent-specific correction factor.

-

Sample Preparation: Dissolve 10.0 mg of the chlorinated derivative in 50 mL of the degassed MeOH/H₂O mixture to achieve a ~1 mM solution.

-

Titration: Under a continuous nitrogen (

) blanket to prevent atmospheric -

Data Analysis: Plot the first derivative of the titration curve (

pH/

Workflow for self-validating pKa determination via potentiometric titration.

Protocol B: Shake-Flask Method for LogP (Partition Coefficient)

The shake-flask method remains the gold standard for LogP determination, providing direct thermodynamic partitioning data.

Step-by-Step Workflow:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

-

Solubilization: Dissolve the chlorinated DMOT derivative in the pre-saturated 1-octanol to a known concentration (

, e.g., 100 µg/mL). -

Equilibration: Combine 10 mL of the spiked octanol with 10 mL of pre-saturated water in a glass centrifuge tube. Shake mechanically at 25.0 ± 0.1 °C for 24 hours.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to break any micro-emulsions.

-

Quantification & Validation: Quantify the concentration of the compound in both the octanol phase (

) and the aqueous phase (-

Self-Validation Step (Mass Balance): Calculate

. This must equal the initial mass added (

-

-

Calculation:

.

Mechanistic Application: Polymerization Acceleration

Beyond drug discovery, the physical properties of chlorinated DMOT derivatives dictate their efficacy as polymerization accelerators. The reduced basicity (lower pKa) and altered redox potential due to the chlorine atom modulate the rate at which the amine transfers an electron to an initiator, such as Benzoyl Peroxide (BPO).

This electron transfer forms a transient charge-transfer complex, which subsequently decomposes into benzoyloxy radicals that initiate the rapid polymerization of acrylic or methacrylic monomers at ambient temperatures.

Radical initiation pathway of resins using chlorinated N,N-DMOT accelerators.

Conclusion

The transition from N,N-dimethyl-o-toluidine to its chlorinated derivatives represents a masterclass in physical organic chemistry. By introducing a single halogen, researchers induce a cascade of physicochemical changes—elevating boiling point and density, suppressing basicity, and enhancing lipophilicity. Understanding and accurately measuring these properties through rigorously validated protocols is non-negotiable for scientists looking to leverage these molecules in advanced chemical synthesis, targeted drug delivery, and next-generation biomaterials.

References

A Technical Guide to the Solubility of 5-Chloro-N,N-dimethyl-O-toluidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-N,N-dimethyl-O-toluidine in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility and by drawing inferences from structurally analogous compounds, namely N,N-dimethyl-o-toluidine and 2-chloroaniline. This guide is designed to empower researchers, scientists, and professionals in drug development with the theoretical knowledge and practical methodologies to effectively determine and utilize the solubility characteristics of 5-Chloro-N,N-dimethyl-O-toluidine. Detailed, field-proven experimental protocols for quantitative solubility determination are provided, including gravimetric, UV/Vis spectrophotometric, and High-Performance Liquid Chromatography (HPLC) methods.

Introduction: The Critical Role of Solubility

5-Chloro-N,N-dimethyl-O-toluidine, a substituted aromatic amine, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Its efficacy in these applications is fundamentally linked to its behavior in solution. Solubility, a critical physicochemical property, dictates the medium in which reactions can occur, influences reaction kinetics, and is a key determinant of a compound's processability, formulation, and bioavailability. A thorough understanding of its solubility profile in a range of organic solvents is therefore not merely academic but a practical necessity for its successful application.

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 5-Chloro-N,N-dimethyl-O-toluidine provides key insights into its expected solubility.

The molecule possesses several key structural features that influence its polarity and, consequently, its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic.

-

Chloro Group (-Cl): The chlorine atom is electronegative, introducing a dipole moment and increasing the molecule's polarity compared to an unsubstituted toluene.

-

N,N-dimethylamino Group (-N(CH₃)₂): The tertiary amine group is polar due to the lone pair of electrons on the nitrogen atom. However, the absence of N-H bonds means it cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor. The two methyl groups also contribute to its steric bulk and lipophilicity.

Overall, 5-Chloro-N,N-dimethyl-O-toluidine can be classified as a moderately polar compound. The nonpolar character of the substituted benzene ring is significant, suggesting good solubility in nonpolar and moderately polar organic solvents. The presence of the polar chloro and N,N-dimethylamino groups will likely confer some solubility in more polar organic solvents.

Inferred Qualitative Solubility Profile

-

N,N-dimethyl-o-toluidine: This compound is structurally very similar, lacking only the chloro substituent. It is described as being insoluble in water but miscible with alcohol, ether, and chloroform.[2][3] This suggests that the core N,N-dimethyl-o-toluidine structure is amenable to dissolution in a range of common organic solvents.

-

2-Chloroaniline: This is another structural analog, featuring the chloro group on the aromatic ring but with a primary amine instead of a tertiary amine. It is reported to be soluble in most common organic solvents and acids.[4] Its solubility in water is limited.[5]

Based on these analogs, it is reasonable to infer the following qualitative solubility profile for 5-Chloro-N,N-dimethyl-O-toluidine:

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Soluble | The significant nonpolar character of the substituted aromatic ring should facilitate dissolution in these solvents through London dispersion forces. The miscibility of N,N-dimethyl-p-toluidine with ether supports this.[3] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The dipole moments of both the solute and these solvents should lead to favorable dipole-dipole interactions, promoting solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble | While unable to donate hydrogen bonds, the nitrogen and chlorine atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of alcohols. The miscibility of N,N-dimethyl-p-toluidine with alcohol supports this.[3] |

| Aqueous Solvents | Water | Insoluble to Sparingly Soluble | The large, nonpolar aromatic ring and the lack of N-H bonds for hydrogen donation are expected to result in poor water solubility. N,N-dimethyl-o-toluidine is reported to be insoluble in water.[2] |

Experimental Determination of Solubility: A Practical Guide

For any critical application, experimentally determined solubility data is indispensable. The following protocols are established, reliable methods for quantifying the solubility of a solid organic compound like 5-Chloro-N,N-dimethyl-O-toluidine.

The Saturation Shake-Flask Method: A Foundational Approach

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Caption: A generalized workflow for determining equilibrium solubility.

-

Preparation of the Saturated Solution:

-

Add an excess amount of 5-Chloro-N,N-dimethyl-O-toluidine to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.[7]

-

Quantification Methods

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution. This can be done under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the boiling point of the solvent and the solute.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the dried solute residue on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved 5-Chloro-N,N-dimethyl-O-toluidine is the final weight of the vial minus its initial tare weight.

-

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

This method is suitable if 5-Chloro-N,N-dimethyl-O-toluidine has a chromophore that absorbs light in the UV-visible range and the chosen solvent is transparent in that region.[8]

Caption: A generalized workflow for solubility determination using UV/Vis spectrophotometry.

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 5-Chloro-N,N-dimethyl-O-toluidine in the chosen solvent.

-

Scan the solution using a UV/Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of accurately known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[9]

-

-

Sample Analysis:

-

Take the clear filtrate from the phase separation step and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when there is a risk of degradation.[7]

Caption: A generalized workflow for solubility determination using HPLC.

-

Method Development:

-

Develop a suitable HPLC method (e.g., reversed-phase) to achieve good separation and peak shape for 5-Chloro-N,N-dimethyl-O-toluidine. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of accurately known concentrations of the compound in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Take the clear filtrate from the phase separation step and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for the analyte.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Conclusion

While direct quantitative solubility data for 5-Chloro-N,N-dimethyl-O-toluidine is currently limited in the scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established through the application of fundamental chemical principles and by analogy to structurally similar molecules. This guide provides a robust theoretical framework and detailed, actionable experimental protocols to enable researchers to confidently determine the solubility of this compound. The provided methodologies for gravimetric, UV/Vis spectrophotometric, and HPLC analysis represent industry-standard practices that will yield reliable and reproducible data, which is essential for advancing research and development involving 5-Chloro-N,N-dimethyl-O-toluidine.

References

- [Link to a relevant resource on solubility testing]

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from a relevant BenchChem technical note.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- [Link to a resource on N,N-Dimethyl-p-toluidine]

-

Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

- [Link to a general organic chemistry lab manual on solubility]

-

PubChem. (n.d.). N,N,2-Trimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-m-toluidine. Retrieved from [Link]

-

ChemBK. (2024, April 9). N,N-Dimethyl-o-toluidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]

-

PubChem. (2000, June 15). 2-Chloroaniline. Retrieved from [Link]

- [Link to a general chemistry resource explaining "like dissolves like"]

-

ChemBK. (2025, August 19). 2-Chloroaniline. Retrieved from [Link]

-

Quora. (2021, December 26). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]

-

Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure. Retrieved from [Link]

- [Link to a research paper on UV-Visible Spectroscopic Measurement of Solubilities]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Journal Name].

- [Link to a research paper on Spectrophotometric Determination of Poorly W

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

Xenobiotica. (2008, September 22). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

-

PubMed. (2005). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

-

IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 95-51-2: 2-Chloroaniline | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

Difference between 5-chloro-o-toluidine and 5-chloro-N,N-dimethyl-o-toluidine

Executive Summary

This technical guide provides a comparative analysis of 5-chloro-o-toluidine (a primary aromatic amine) and its tertiary amine derivative, 5-chloro-N,N-dimethyl-o-toluidine . While structurally related, the methylation of the amine group fundamentally alters their chemical reactivity, physical properties, and industrial applications.

-

5-Chloro-o-toluidine is a bulk intermediate primarily used in the synthesis of azo dyes ("Fast Red KB Base") and pigments via diazonium coupling.

-

5-Chloro-N,N-dimethyl-o-toluidine is a specialized reagent, functioning as a polymerization accelerator in redox-cured resins and as a lipophilic building block in medicinal chemistry.

Chemical Identity & Structural Analysis

The core difference lies in the substitution at the nitrogen atom. The "o-toluidine" scaffold implies a methyl group at the 2-position and the amine at the 1-position. The "5-chloro" substituent adds electron-withdrawing character and steric bulk at the meta-position relative to the amine.

| Feature | 5-Chloro-o-toluidine | 5-Chloro-N,N-dimethyl-o-toluidine |

| CAS Number | 95-79-4 | 136041-67-3 (Generic/Isomer specific) |

| IUPAC Name | 5-chloro-2-methylaniline | 5-chloro-N,N,2-trimethylaniline |

| Amine Type | Primary ( | Tertiary ( |

| H-Bonding | Donor & Acceptor | Acceptor Only |

| Electronic Nature | Moderate Nucleophile | Stronger Nucleophile (Inductive effect of Me) |

Structural Visualization

The following diagram illustrates the structural relationship and the electronic environment of the nitrogen lone pair.

Figure 1: Structural comparison highlighting the electronic state of the nitrogen atom.

Physicochemical Properties[1][2][3][4][5]

The transition from primary to tertiary amine removes hydrogen bond donor capability, significantly lowering the boiling point relative to molecular weight and increasing solubility in non-polar organic solvents.

| Property | 5-Chloro-o-toluidine | 5-Chloro-N,N-dimethyl-o-toluidine |

| Physical State | Solid (low melting) or Liquid | Liquid |

| Melting Point | 20–26 °C | < 0 °C (Estimated) |

| Boiling Point | 239 °C | ~245–250 °C (Predicted) |

| LogP (Lipophilicity) | ~2.6 | ~3.4 (More Lipophilic) |

| pKa (Conjugate Acid) | ~3.5–4.0 | ~4.5–5.0 (More Basic) |

| Solubility | Soluble in alcohols, dilute acids | Soluble in organics, insoluble in water |

Technical Insight: The N,N-dimethyl derivative exhibits higher basicity due to the electron-donating inductive effect (+I) of the two methyl groups, which stabilizes the resulting ammonium cation. However, steric hindrance from the ortho-methyl group (2-position) can attenuate nucleophilicity in substitution reactions.

Synthesis & Manufacturing

5-Chloro-o-toluidine (Primary)

This compound is manufactured via the highly selective chlorination of o-toluidine hydrochloride.

-

Reagents: o-Toluidine, HCl,

gas.[1][2] -

Solvent: Chlorobenzene or halogenated hydrocarbons.[1]

-

Mechanism: The ammonium salt directs the incoming chlorine to the meta-position relative to the ammonium group (which is para to the methyl group), yielding the 5-chloro isomer with high specificity.

5-Chloro-N,N-dimethyl-o-toluidine (Tertiary)

Synthesized from the primary amine via reductive amination or direct alkylation.

-

Method A (Eschweiler-Clarke): Reaction with formaldehyde and formic acid.

-

Method B (Alkylation): Reaction with methyl iodide or dimethyl sulfate in the presence of a base (

).

Figure 2: Synthetic lineage from o-toluidine to the N,N-dimethyl derivative.

Reactivity & Applications

A. 5-Chloro-o-toluidine: The Dye Intermediate

The primary amine functionality is crucial for diazotization .

-

Reaction: Treatment with

at 0–5°C yields the diazonium salt. -

Application: The diazonium salt couples with electron-rich aromatics (naphthols, anilines) to form Azo Dyes .

-

Example:Fast Red KB Base (C.I. Azoic Diazo Component 32) is used for dyeing cotton and synthetic fibers.

-

Pigments: Precursor for Pigment Red 11 and Pigment Yellow 77.

-

B. 5-Chloro-N,N-dimethyl-o-toluidine: The Redox Promoter

The tertiary amine cannot form diazonium salts. Instead, its electron-rich nitrogen serves as a Redox Catalyst or Polymerization Accelerator .

-

Mechanism: It reacts with organic peroxides (e.g., Benzoyl Peroxide) to generate free radicals at room temperature.

-

The amine donates an electron to the peroxide, causing homolytic cleavage.

-

The resulting radical initiates the polymerization of methacrylates (dental cements, bone cements).

-

-

Tuning: The "5-chloro" substituent withdraws electron density relative to the unsubstituted toluidine. This slows the redox reaction slightly, allowing for controlled "working time" in resin formulations compared to the hyper-reactive N,N-dimethyl-p-toluidine.

Toxicology & Safety Profile

Both compounds are hazardous, but their metabolic activation pathways differ significantly.

Metabolic Activation[8]

-

Primary Amine (5-Cl-o-tol): Undergoes N-hydroxylation directly (via CYP450 enzymes), forming N-hydroxy-arylamines. These oxidize to nitroso compounds, which bind to hemoglobin (causing methemoglobinemia) and DNA (causing genotoxicity/cancer).[3]

-

Tertiary Amine (5-Cl-N,N-dimethyl): Must undergo N-demethylation first to become the primary amine before it can exert the same mode of carcinogenicity. However, the tertiary amine itself is highly lipophilic and can penetrate the CNS more effectively.

Safety Comparison Table

| Hazard | 5-Chloro-o-toluidine | 5-Chloro-N,N-dimethyl-o-toluidine |

| Carcinogenicity | High Concern. IARC Group 3 (Animal carcinogen: Hemangiosarcomas). | Suspected. Metabolizes to the primary amine. |

| Acute Toxicity | Methemoglobinemia (Cyanosis), Hemorrhagic cystitis. | Methemoglobinemia, CNS depression. |

| Handling | Avoid dust/vapor. Use full PPE. | Avoid skin contact (rapid absorption). Use fume hood. |

Experimental Protocol: N-Methylation

Objective: Synthesis of 5-chloro-N,N-dimethyl-o-toluidine from 5-chloro-o-toluidine via Eschweiler-Clarke methylation.

Reagents:

-

5-Chloro-o-toluidine (1.0 eq)

-

Formaldehyde (37% aq. solution, 5.0 eq)

-

Formic acid (98%, 5.0 eq)

-

Sodium hydroxide (20% aq.)

-

Ether or Ethyl Acetate (for extraction)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cool the formic acid to 0°C.

-

Addition: Slowly add 5-chloro-o-toluidine. The reaction is exothermic; maintain temperature < 20°C.

-

Formaldehyde: Add the formaldehyde solution dropwise.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

gas indicates reaction progress. -

Workup: Cool to room temperature. Basify the mixture to pH > 10 using 20% NaOH.

-

Extraction: Extract the oily product with ether (

mL). -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify by vacuum distillation (expected bp ~130°C at 10 mmHg).

Validation:

-

1H NMR: Look for the disappearance of the broad

singlet (approx 3.5 ppm) and appearance of a strong singlet for

References

-

National Toxicology Program (NTP). (1979). Bioassay of 5-Chloro-o-toluidine for Possible Carcinogenicity. Technical Report Series No. 187. [Link]

-

International Agency for Research on Cancer (IARC). (2000).[3][4] 5-Chloro-ortho-toluidine.[5][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 77. [Link]

-

Birner, G., & Neumann, H. G. (1988).[4] Biomonitoring of aromatic amines II: Hemoglobin binding of some monocyclic aromatic amines. Archives of Toxicology, 62(2-3), 110-115. [Link]

Sources

- 1. US3962336A - Process for the preparation of 5-chloro-2-toluidine - Google Patents [patents.google.com]

- 2. US3890388A - Ring chlorination of ortho-toluidine - Google Patents [patents.google.com]

- 3. 5-Chloro-ortho-toluidine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to C9H12ClN Isomers: Structural Diversity, Neuropharmacology, and Analytical Differentiation

Executive Summary and Molecular Foundations

The chemical formula C9H12ClN corresponds to a molecular weight of 169.65 g/mol and an exact monoisotopic mass of 169.0658 Da [1][2]. Molecules sharing this formula represent a highly diverse class of structural and positional isomers, ranging from neurotoxic amphetamine derivatives to synthetic precursors used in industrial chemistry.

For drug development professionals and forensic scientists, distinguishing between these isomers is a critical analytical challenge. A shift in the position of a single chlorine atom on an aromatic ring can fundamentally alter a molecule's pharmacodynamics, transforming a benign monoamine releaser into a potent neurotoxin[3][4]. This whitepaper synthesizes the structural properties, pharmacological causality, and field-proven analytical workflows required to isolate and identify C9H12ClN isomers.

Quantitative Data of Key C9H12ClN Isomers

To establish a baseline for analytical comparison, the quantitative physicochemical properties of the most prominent C9H12ClN isomers are summarized below.

| Isomer Name | IUPAC Name | Monoisotopic Mass | XLogP | TPSA (Ų) | Primary Application / Class |

| 4-Chloroamphetamine (4-CA) | 1-(4-chlorophenyl)propan-2-amine | 169.0658 Da | 2.5 | 26.0 | Serotonergic Neurotoxin[2] |

| 2-Chloroamphetamine (2-CA) | 1-(2-chlorophenyl)propan-2-amine | 169.0658 Da | 2.3 | 26.0 | Monoamine Releasing Agent[1] |

| N-(2-chloroethyl)-N-methylaniline | N-(2-chloroethyl)-N-methylaniline | 169.0658 Da | 2.3 | 3.2 | Synthetic Precursor[5] |

| N-Ethyl-4-chlorobenzylamine | N-ethyl-1-(4-chlorophenyl)methanamine | 169.0658 Da | 2.6 | 12.0 | Chemical Intermediate[6] |

| 2-Chloro-3-propylaniline | 2-chloro-3-propylaniline | 169.0658 Da | 3.2 | 26.0 | Halogenated Aniline[7] |

Pharmacodynamics & Neurotoxicology: The Causality of Regioisomerism

The position of the chlorine atom on the phenyl ring of chloroamphetamines dictates their affinity for specific monoamine transporters, leading to drastically divergent biological outcomes[4].

4-Chloroamphetamine (4-CA / pCA): Para-substitution creates a highly potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[3]. 4-CA is actively transported into serotonergic neurons via the serotonin transporter (SERT). Once intracellular, it causes an unrestrained release of serotonin (5-HT) and induces severe oxidative stress (ROS generation), leading to the selective, long-term destruction of serotonergic terminals[3][8]. Because of this predictable causality, 4-CA is utilized as a targeted neurotoxin in neurobiology to ablate serotonergic systems[2].

2-Chloroamphetamine (2-CA): In stark contrast, the ortho-substituted 2-CA acts primarily as a norepinephrine and dopamine releasing agent[9]. The steric hindrance of the ortho-chlorine alters its binding pocket affinity, preventing the severe serotonergic neurotoxicity observed with 4-CA[9]. Behaviorally, 2-CA decreases locomotor activity rather than inducing the hyperlocomotion typical of other amphetamines[9].

Divergent pathways of 4-CA and 2-CA highlighting neurotoxic versus non-neurotoxic outcomes.

Analytical Workflows: Overcoming Isomeric Ambiguity

Standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) frequently fails to differentiate regioisomers like 2-CA, 3-CA, and 4-CA[10]. Because these molecules share the exact same mass (169.0658 Da) and possess similar bond dissociation energies, EI-MS produces nearly identical fragmentation spectra[10][11].

To establish a self-validating identification system, laboratories must employ orthogonal analytical techniques:

-

Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS): Utilizing CI rather than EI preserves the precursor ion. Selecting the [M+H-HCl]+ precursor ion for MS/MS fragmentation yields distinct product ions that reveal the exact position of the chloride atom on the aromatic ring[10].

-

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR measures the net change in a molecule's dipole moment. Because positional isomers have unique spatial geometries, they absorb infrared radiation differently, producing highly specific, fingerprint-like IR spectra[12].

Analytical workflow for differentiating C9H12ClN regioisomers using GC-MS/MS and GC-IR.

Experimental Protocol: Regioisomer Differentiation Workflow

The following step-by-step methodology outlines the authoritative standard for isolating and identifying C9H12ClN isomers from a complex matrix.

Phase 1: Sample Preparation and Derivatization

Causality Insight: Derivatization with Trifluoroacetic anhydride (TFAA) is not merely performed to increase volatility. It specifically reduces the basicity of the amine nitrogen, which suppresses standard amine-directed cleavage and forces alternative fragmentation pathways that highlight side-chain and ring differences[13].

-

Dissolve 1.0 mg of the unknown C9H12ClN sample in 1.0 mL of ethyl acetate.

-

Add 50 µL of Trifluoroacetic anhydride (TFAA) to the solution.

-

Incubate the mixture at 60°C for 20 minutes to ensure complete acylation of the primary/secondary amines.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the derivatized residue in 100 µL of pure ethyl acetate for injection.

Phase 2: GC Separation

-

Inject 1.0 µL of the derivatized sample into a Gas Chromatograph equipped with a DB-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[10].

-

Set the injection port to 250°C operating in splitless mode.

-

Temperature Program: Hold at 80°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 minutes. This specific ramp rate ensures baseline resolution between the ortho, meta, and para substituted isomers.

Phase 3: Orthogonal Detection (CI-MS/MS and GC-IR)

-

CI-MS/MS Analysis: Route the GC effluent to a tandem mass spectrometer operating in positive Chemical Ionization (CI) mode using methane as the reagent gas. Isolate the [M+H-HCl]+ ion (m/z ~134 for the derivatized core) in Q1, apply collision energy (15-20 eV), and scan Q3 for regioisomer-specific product ions[10].

-

GC-IR Validation: In a parallel run, route the GC effluent through a heated light pipe (flow cell) into an IR detector. Record the interferogram from 500 cm⁻¹ to 4000 cm⁻¹. Compare the unique dipole moment shifts (specifically in the 700-900 cm⁻¹ aromatic bending region) against a validated spectral library to achieve definitive positional isomer identification[12].

References

-

2-Chloroamphetamine | C9H12ClN | CID 152331 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

para-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]

-

2-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]

-

Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

-

Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: PubMed Central (PMC) / NIH URL:[Link]

-

The differentiation of positional isomers utilizing GC-IRD Source: JSB / Pinellas County Forensic Laboratory URL:[Link]

-

Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review Source: ResearchGate URL:[Link]

Sources

- 1. 2-Chloroamphetamine | C9H12ClN | CID 152331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molforge.ai [molforge.ai]

- 6. N-Ethyl-4-chlorobenzylamine | C9H12ClN | CID 580651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-3-propylaniline | C9H12ClN | CID 68786522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. P-CHLOROAMPHETAMINE [drugs.ncats.io]

- 9. 2-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 10. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.uva.nl [pure.uva.nl]

- 12. go-jsb.co.uk [go-jsb.co.uk]

- 13. researchgate.net [researchgate.net]

Toxicity profile of chlorinated aromatic amines in research

Technical Guide: Toxicity Profile & Control of Chlorinated Aromatic Amines

Executive Summary

Chlorinated aromatic amines (CAAs), specifically chloroanilines (e.g., 4-chloroaniline, 2-chloroaniline), represent a critical class of chemical intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and pesticides. Despite their industrial utility, they pose significant safety challenges due to their potential for genotoxicity, carcinogenicity, and hematotoxicity .

For drug development professionals, the primary risk lies in their presence as mutagenic impurities . Unlike standard solvents, CAAs require rigorous control strategies aligned with ICH M7 guidelines. This guide synthesizes the structure-activity relationships (SAR), metabolic activation pathways, and optimized experimental protocols required to assess and control these high-potency impurities.

Key Risk Profile:

-

Primary Hazard: Genotoxicity via metabolic activation (N-oxidation).

-

Critical Target Organs: Spleen (hemangiosarcoma), Liver (hepatocellular carcinoma), and Bladder.

-

Most Potent Isomer: 4-Chloroaniline (p-chloroaniline) , classified as a Group 2B carcinogen (IARC).

Structural Basis of Toxicity (SAR)

The toxicity of CAAs is governed by the position of the chlorine atom relative to the amino group. This Structure-Activity Relationship (SAR) dictates the compound's metabolic fate and carcinogenic potency.

| Isomer | Structure | Relative Potency | Key Toxicological Insight |

| 4-Chloroaniline (p-CA) | Para-substituted | High | The para-position is blocked by chlorine, preventing safe ring hydroxylation/detoxification. Metabolism is forced towards N-oxidation, leading to high levels of reactive N-hydroxy metabolites. |

| 2-Chloroaniline (o-CA) | Ortho-substituted | Low/Moderate | Steric hindrance near the amine group reduces N-oxidation efficiency. Often exhibits weaker genotoxicity in standard assays compared to the para isomer. |

| 3-Chloroaniline (m-CA) | Meta-substituted | Intermediate | Exhibits intermediate potency. Less sterically hindered than ortho, but lacks the complete metabolic blockage of the para position. |

Expert Insight: In drug design, avoid leaving the para position of an aniline ring unsubstituted or blocked only by a halogen if the amine is metabolically accessible. This configuration is a structural alert for high-potency genotoxicity.

Mechanism of Action: Metabolic Activation

The genotoxicity of CAAs is not direct; it requires metabolic activation. The liver enzyme CYP1A2 is the primary driver, converting the parent amine into a reactive electrophile.

The Toxification Pathway

-

N-Oxidation: CYP1A2 oxidizes the amine to an N-hydroxylamine .

-

Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxylamine into an unstable ester (N-acetoxy or N-sulfonyloxy).

-

Nitrenium Ion Formation: The ester undergoes heterolytic cleavage, generating a highly electrophilic nitrenium ion .

-

DNA Adduct Formation: This ion attacks the C8 position of guanine bases in DNA, causing bulky adducts that lead to replication errors and mutations.

Visualizing the Pathway

Figure 1: The metabolic activation pathway of chlorinated anilines. Note the divergence between detoxification (green) and toxification (red).

Experimental Protocols

Standard assays often fail to detect CAA genotoxicity due to inadequate metabolic activation in vitro. The following protocols are optimized for this chemical class.

Protocol A: Enhanced Ames Test (Genotoxicity)

Purpose: To detect mutagenicity that standard Rat S9 assays might miss.[1]

Critical Modification: Use Hamster S9 instead of Rat S9. Hamster liver has significantly higher CYP1A2 and N-acetyltransferase activity, mimicking the human metabolic activation of aromatic amines more accurately than rat liver.

Step-by-Step Methodology:

-

Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

-

S9 Preparation:

-

Source: Aroclor 1254 or Phenobarbital/β-naphthoflavone induced Golden Syrian Hamster liver.

-

Concentration: Prepare S9 mix at 10% - 30% (v/v), higher than the standard 4-10% used for general screening.

-

-

Pre-Incubation Method (Mandatory):

-

Do not use the standard plate incorporation method.

-

Mix 100 µL test substance + 500 µL S9 mix + 100 µL bacterial culture in a sterile tube.

-

Incubate at 37°C for 20–30 minutes with shaking.

-

Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.

-

-

Incubation: Incubate plates at 37°C for 48 hours.

-

Validation: Ensure positive controls include a known aromatic amine (e.g., 2-aminoanthracene or benzidine) to verify S9 activity.

Protocol B: Analytical Quantitation (LC-MS/MS)

Purpose: Trace level quantification (ppm/ppb) in pharmaceutical matrices.

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3]

-

Why not GC-MS? While GC-MS is viable, CAAs are polar and often require derivatization (e.g., with heptafluorobutyric anhydride) to improve peak shape and volatility. LC-MS/MS offers direct analysis with higher sensitivity.

Workflow:

-

Sample Prep: Dissolve drug substance in Methanol/Water (1:1).

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[4]

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Detection: Electrospray Ionization (ESI) in Positive Mode .

-

Monitor MRM (Multiple Reaction Monitoring) transitions.

-

Example for 4-Chloroaniline: Precursor 128.0 → Product 93.0 (Loss of Cl) and 65.0.

-

-

Limit of Quantitation (LOQ): Target < 1.0 ppm relative to the drug substance to meet ICH M7 limits.

Risk Assessment in Drug Development (ICH M7)

When a CAA is identified as an impurity, a rigorous hazard assessment is required.

Calculation of Acceptable Intake (AI)

For 4-chloroaniline , sufficient carcinogenicity data exists to calculate a compound-specific AI rather than using the default TTC (Threshold of Toxicological Concern).[5][6][7][8]

-

Tumor Data: Male rats show increased spleen hemangiosarcomas and liver tumors.

-

Expert Decision: The spleen tumors are associated with hemosiderosis (cell damage due to iron accumulation), which has a threshold mechanism . Therefore, risk assessment should be based on liver tumors (linear extrapolation) or the threshold-based PDE if a NOEL can be established for hemosiderosis.

-

Standard Limit: If no specific data exists, treat as Class 1 (Known Mutagenic Carcinogen) or Class 2 , defaulting to the TTC of 1.5 µ g/day for lifetime exposure.

ICH M7 Decision Workflow

Figure 2: Decision tree for assessing Chlorinated Aromatic Amine impurities under ICH M7 guidelines.

References

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of para-Chloroaniline Hydrochloride in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 351. Link

-

Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects, 97(2), 103-116. Link

-

International Agency for Research on Cancer (IARC). (1993). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Monograph Vol.[9] 57. Link

-

European Medicines Agency (EMA). (2023). ICH M7(R2) Addendum on application of the principles of the ICH M7 guideline to calculation of compound-specific acceptable intakes.Link

Sources

- 1. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. An Addendum to ICH M7 provides practical Examples to calculate compound-specific Acceptable Intakes - ECA Academy [gmp-compliance.org]

- 9. series.publisso.de [series.publisso.de]

Comprehensive Technical Guide on 5-Chloro-N,N-dimethyl-o-toluidine: Chemical Identifiers, Synthesis, and Analytical Validation

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, substituted anilines serve as indispensable scaffolds. Specifically, 5-chloro-N,N-dimethyl-o-toluidine represents a highly functionalized building block utilized in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized photoinitiators. The compound features a unique steric and electronic profile: a tertiary amine (N,N-dimethyl group) flanked by an ortho-methyl group, with a meta-chloro substituent (relative to the amine) exerting inductive electron-withdrawing effects.

This whitepaper provides an authoritative breakdown of its chemical identifiers, a causality-driven synthesis methodology, and a self-validating analytical protocol to ensure batch integrity during scale-up.

Chemical Identification & Structural Data

Accurate chemical identification is the bedrock of reproducible research and regulatory compliance. The following table consolidates the verified identifiers and quantitative physicochemical properties for 5-chloro-N,N-dimethyl-o-toluidine, sourced from authoritative databases such as [1] and .

Table 1: Quantitative Data and Chemical Identifiers

| Identifier / Property | Verified Value |

| Compound Name | 5-Chloro-N,N-dimethyl-o-toluidine |

| PubChem CID | 3272869[1] |

| CAS Registry Number | 136041-67-3 |

| Molecular Formula | C9H12ClN[1] |

| Monoisotopic Mass | 169.06583 Da[1] |

| Molecular Weight | 169.656 g/mol |

| SMILES | CC1=C(C=C(C=C1)Cl)N(C)C[1] |

| InChIKey | GBSMROGILKPOTQ-UHFFFAOYSA-N[1] |

| Predicted [M+H]+ Adduct | 170.07311 m/z[1] |

Structural and Mechanistic Analysis

The strategic utility of 5-chloro-N,N-dimethyl-o-toluidine lies in its precise substitution pattern:

-

Steric Hindrance: The ortho-methyl group restricts the free rotation of the N,N-dimethylamino group. This steric bulk forces the lone pair on the nitrogen slightly out of plane with the aromatic ring, reducing its resonance overlap and thereby modulating the basicity and nucleophilicity of the amine.

-

Electronic Effects: The chlorine atom at position 5 is meta to the dimethylamino group and para to the methyl group. It exerts a strong inductive electron-withdrawing effect (-I) while having negligible resonance donation (+R) to the amine position. This specific electronic tuning is critical when the molecule is used as a precursor in cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).

Causality-Driven Synthesis Protocol

When synthesizing N,N-dimethyl anilines from primary amines (such as 5-chloro-o-toluidine), direct alkylation using methyl iodide is notoriously problematic due to the unavoidable formation of over-alkylated quaternary ammonium salts.

To achieve absolute selectivity, we employ the Eschweiler-Clarke reaction . This method utilizes formaldehyde and formic acid. The mechanistic causality is elegant: the reaction proceeds via an iminium ion intermediate, which is subsequently reduced by hydride transfer from formic acid. Once the tertiary amine (target compound) is formed, it cannot form an iminium ion, making over-alkylation chemically impossible.

Step-by-Step Methodology: Eschweiler-Clarke N,N-Dimethylation

Reagents:

-

5-Chloro-o-toluidine (Starting Material, 1.0 eq)

-

Formic Acid (85% aqueous, 5.0 eq)

-

Formaldehyde (37% aqueous, 5.0 eq)

-

Sodium Hydroxide (2M aqueous, for quenching)

-

Ethyl Acetate (for extraction)

Workflow:

-

Reaction Setup & Acidification: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-o-toluidine (10 mmol). Cool the flask to 0 °C using an ice bath. Slowly add formic acid (50 mmol) dropwise.

-

Causality: The initial protonation of the aniline is highly exothermic. Cooling prevents thermal degradation of the starting material and controls the heat of neutralization.

-

-

Electrophile Addition: While maintaining 0 °C, add aqueous formaldehyde (50 mmol) dropwise over 15 minutes.

-

Causality: Gradual addition prevents the rapid, uncontrolled formation of the iminium intermediate, minimizing polymerization side reactions.

-

-

Reductive Amination (Reflux): Remove the ice bath and heat the reaction mixture to 100 °C (reflux) for 12 hours.

-

Causality: The elevated temperature is thermodynamically required to drive the decarboxylation of formic acid, which acts as the hydride donor to reduce the iminium ion. The continuous evolution of CO₂ gas drives the equilibrium forward.

-

-

Quenching & Basification: Cool the mixture to room temperature. Slowly add 2M NaOH until the pH of the aqueous layer reaches >10.

-

Causality: The product forms a highly water-soluble formate salt under acidic conditions. Basification deprotonates the tertiary amine, forcing the lipophilic 5-chloro-N,N-dimethyl-o-toluidine into the free-base form for efficient extraction.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 1: Eschweiler-Clarke synthesis workflow for 5-chloro-N,N-dimethyl-o-toluidine.

Self-Validating Analytical Protocol

Every robust synthetic workflow must be a self-validating system. To ensure the integrity of the synthesized batch and verify that no secondary amines remain, the protocol mandates a dual-mode analytical feedback loop.

Step-by-Step Methodology: Structural Confirmation

-

Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade methanol.

-

LC-MS Analysis (ESI+): Inject 1 µL into the LC-MS system and monitor for the [M+H]+ adduct.

-

Validation Logic: The target monoisotopic mass is 169.065 Da. The system must detect a primary peak at m/z 170.073[1]. If a peak at m/z 156.05 is detected, it acts as an immediate flag for incomplete reaction (N-monomethylation), triggering a re-subjection of the batch to the reductive conditions.

-

-

NMR Spectroscopy: Dissolve 10 mg of the product in CDCl₃. Acquire ¹H and ¹³C NMR spectra.

-

Validation Logic: Confirm the presence of a 6-proton singlet at ~2.6 ppm corresponding to the N(CH₃)₂ group. The absolute absence of any broad N-H stretch in FTIR or an N-H proton in NMR definitively validates the complete conversion to the tertiary amine.

-

Figure 2: Analytical validation protocol for structural confirmation and purity assessment.

References

-

Title: 5-chloro-n,n-dimethyl-o-toluidine (C9H12ClN) - PubChemLite Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

Application Note: Highly Selective Reductive Amination of 5-Chloro-2-methylaniline with Formaldehyde

Executive Summary

The reductive amination of deactivated anilines is a critical transformation in pharmaceutical synthesis and medicinal chemistry. Alkylating 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine) with formaldehyde presents unique mechanistic hurdles. The ortho-methyl group introduces significant steric hindrance, while the meta-chloro substituent exerts an inductive electron-withdrawing effect, collectively attenuating the nucleophilicity of the primary amine.

This application note provides a field-proven, room-temperature protocol for the exhaustive N,N-dimethylation of 5-chloro-2-methylaniline. By utilizing sodium triacetoxyborohydride (STAB) as the hydride source, this method bypasses the harsh thermal requirements of the classical Eschweiler-Clarke reaction and the severe toxicity risks associated with sodium cyanoborohydride.

Mechanistic Causality & Reagent Selection

The synthesis of N,N-dimethyl-5-chloro-2-methylaniline relies on a delicate balance of pH, electrophilicity, and reductant selectivity.

-

Imine/Iminium Formation: The reaction initiates via the nucleophilic attack of the aniline nitrogen on the formaldehyde carbonyl. Because 5-chloro-2-methylaniline is a weakly basic and sterically hindered amine, the addition of a mild acid (glacial acetic acid) is mandatory. The acid protonates the carbonyl oxygen, dramatically enhancing its electrophilicity and facilitating the dehydration of the hemiaminal intermediate into a highly reactive iminium ion.

-

Hydride Source Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is the optimal reductant for this workflow. The electron-withdrawing acetate ligands reduce the hydridic character of the boron-hydrogen bond, rendering it stable to aldehydes but highly reactive toward electrophilic iminium ions .

-

Sodium Cyanoborohydride (NaBH₃CN): While historically utilized for its stability at low pH, NaBH₃CN can liberate highly toxic hydrogen cyanide (HCN) gas under acidic conditions . STAB provides comparable chemoselectivity without these severe safety liabilities .

-

Eschweiler-Clarke Conditions: The traditional method uses formic acid as both the acid catalyst and hydride source . However, it requires prolonged heating near reflux (~100 °C), which can lead to thermal degradation, whereas STAB operates efficiently at room temperature.

-

-

Controlling Alkylation Degree: Formaldehyde is exceptionally reactive. Attempting to isolate the mono-methylated secondary amine often results in a statistical mixture because the secondary amine intermediate is more nucleophilic than the primary aniline. Therefore, this protocol is explicitly optimized for complete N,N-dimethylation by employing an excess of both formaldehyde and STAB.

Quantitative Data: Reductant Comparison for Aniline Alkylation

The following table summarizes the operational parameters and causality behind selecting STAB over alternative reducing agents for this specific transformation.

| Reducing Agent | Typical Yields | Reaction Temp | Selectivity (Iminium vs Carbonyl) | Safety & Operational Profile |

| NaBH(OAc)₃ (STAB) | 85–95% | 0–25 °C | Excellent | High: Safe, mild, and non-toxic. Water-tolerant. |

| NaBH₃CN | 80–90% | 25–60 °C | Good | Low: Generates toxic HCN gas at acidic pH. |

| NaBH₄ | 50–70% | 0–25 °C | Poor | Moderate: Rapidly reduces formaldehyde to methanol. |

| HCOOH / HCHO | 75–85% | ~100 °C | N/A (Eschweiler-Clarke) | Moderate: Requires harsh, prolonged thermal reflux. |

Experimental Workflow

Experimental workflow for the reductive amination of 5-chloro-2-methylaniline.

Step-by-Step Protocol: N,N-Dimethylation using NaBH(OAc)₃

Objective: Synthesis of N,N-Dimethyl-5-chloro-2-methylaniline. Scale: 10 mmol

Reagents

-

5-Chloro-2-methylaniline: 1.41 g (10 mmol, 1.0 eq)

-

Formaldehyde (37% aq. solution, formalin): 2.5 mL (~33 mmol, 3.3 eq)

-

Sodium triacetoxyborohydride (STAB): 6.36 g (30 mmol, 3.0 eq)

-

Acetic Acid (Glacial): 1.7 mL (30 mmol, 3.0 eq)

-

1,2-Dichloroethane (DCE): 40 mL

Self-Validating Methodology

-

Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (1.41 g) in 40 mL of anhydrous 1,2-dichloroethane (DCE).

-

Acidification & pH Validation: Add glacial acetic acid (1.7 mL) to the solution.

-

Causality Check: Verify the apparent pH is ~4–5 using pH paper. This specific acidity is critical; it is acidic enough to protonate the formaldehyde oxygen (enhancing electrophilicity) but not so acidic that the aniline is fully converted into an unreactive ammonium salt .

-

-

Carbonyl Addition: Add the 37% aqueous formaldehyde solution (2.5 mL) dropwise over 5 minutes. Stir the mixture at room temperature for 15 minutes to allow initial hemiaminal and iminium ion formation.

-

Reduction: Portion-wise, add sodium triacetoxyborohydride (6.36 g) over 15 minutes.

-

Causality: Aqueous formaldehyde slowly hydrolyzes STAB. Portion-wise addition prevents thermal spikes that could accelerate this hydrolysis or lead to the premature reduction of formaldehyde to methanol, which would consume the reagent before the iminium can be reduced. Maintain the reaction at room temperature (20–25 °C).

-

-

In-Process Quality Control (QC): After 4 hours of stirring, sample the reaction for TLC (Eluent: Hexanes:EtOAc 8:2) or LC-MS.

-

Self-Validation Loop: The primary amine starting material should be completely consumed. If a secondary amine (mono-methylated) intermediate persists, the reaction is incomplete. Add an additional 0.5 eq of formaldehyde (0.38 mL) and 0.5 eq of STAB (1.06 g), and stir for 2 additional hours before re-checking.

-

-

Quenching: Once complete, carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) dropwise.

-

Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes any unreacted STAB. Vigorous CO₂ gas evolution will occur. Verify the aqueous layer has reached pH 8 to ensure the newly formed tertiary amine product is fully deprotonated and partitions entirely into the organic phase.

-

-

Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCE or dichloromethane (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N,N-dimethyl-5-chloro-2-methylaniline is typically >95% pure but can be further purified via silica gel chromatography if required.

References

Technical Application Note: 5-Chloro-N,N-dimethyl-O-toluidine in Redox Polymerization

This guide outlines the application of 5-Chloro-N,N-dimethyl-O-toluidine (5-Cl-DMOT) as a specialized accelerator for redox polymerization systems. Unlike the ubiquitous N,N-dimethyl-p-toluidine (DMPT), this chlorinated ortho-isomer offers distinct kinetic advantages, primarily in extending working time and managing exotherms in sensitive biomaterial and industrial applications.

Part 1: Executive Summary

5-Chloro-N,N-dimethyl-O-toluidine is a tertiary aromatic amine used to accelerate the decomposition of benzoyl peroxide (BPO) into free radicals at ambient temperatures. While DMPT is the industry standard for rapid curing, its high reactivity often leads to unmanageable exotherms and insufficient working time for complex procedures (e.g., bone cement injection or large-volume potting).

The 5-Cl-DMOT derivative introduces steric hindrance (ortho-methyl) and electronic deactivation (meta-chloro), resulting in a controlled, delayed-action cure profile . This guide details the mechanism, formulation protocols, and characterization methods for utilizing 5-Cl-DMOT to achieve precision polymerization.

Part 2: Scientific Foundation & Mechanism

The Amine-Peroxide Redox Mechanism

The polymerization is initiated via the Horner-Schwenk-Polyanyi mechanism . The tertiary amine nucleophilically attacks the peroxide bond of BPO, forming a transient complex that decomposes into a benzoyloxy radical (initiator) and an amine radical cation.

Structure-Activity Relationship (SAR)

The kinetic difference between standard DMPT and 5-Cl-DMOT is governed by two factors:

-

Steric Hindrance (The "Ortho" Effect): The methyl group at the ortho position (C2) creates steric bulk around the nitrogen center, impeding the initial attack on the bulky BPO molecule.

-

Electronic Effect (The "Chloro" Effect): The chlorine atom at position 5 (meta to the nitrogen) exerts an electron-withdrawing inductive effect (

). This reduces the electron density on the nitrogen lone pair, lowering its nucleophilicity compared to the electron-rich DMPT.

Result: A slower initiation rate (

Figure 1: Mechanistic pathway of redox initiation. The 5-Cl and 2-Me substituents on the amine critically modulate the rate of the first step.

Part 3: Comparative Analysis

The following table contrasts 5-Cl-DMOT with standard accelerators to aid in selection.

| Feature | N,N-Dimethyl-p-toluidine (DMPT) | 5-Chloro-N,N-dimethyl-O-toluidine |

| Reactivity | High (Fast Cure) | Moderate (Controlled Cure) |

| Working Time | Short (< 3 mins) | Extended (5–12 mins)* |

| Peak Exotherm | High (Risk of thermal necrosis) | Lower (Safer for tissue) |

| Color Stability | Poor (Yellows over time) | Improved (Due to halogen stabilization) |

| Primary Use | Emergency dental repair, small glues | Bone cements, large volume casting |

*Note: Exact times depend on concentration and monomer type.

Part 4: Experimental Protocol

Materials Required

-

Monomer: Methyl Methacrylate (MMA) or Bis-GMA/TEGDMA blend.

-

Accelerator: 5-Chloro-N,N-dimethyl-O-toluidine (Purity >98%).

-

Initiator: Benzoyl Peroxide (BPO), 50% paste or powder.

-

Inhibitor: Hydroquinone (HQ) or MEHQ (to prevent premature polymerization).

-

Equipment: Thermocouple (Type K), Data logger, Silicone molds, Vacuum degassing chamber.

Formulation Strategy (Two-Component System)

To prevent premature curing, the system is stored as two separate components (Paste A and Paste B) and mixed only upon use.

Component A: The Oxidizer (Initiator)

-

Base Resin: 10.0 g MMA/PMMA syrup.

-

Initiator: Add 0.20 g BPO (2.0 wt%).

-

Mixing: Stir gently until BPO is fully dissolved. Do not heat.

Component B: The Reducer (Accelerator)

-

Base Resin: 10.0 g MMA/PMMA syrup.

-

Accelerator: Add 0.15 g 5-Cl-DMOT (1.5 wt%).

-

Optimization Note: Start with a molar ratio of Amine:BPO of approx 0.5:1 to 1:1. For 5-Cl-DMOT, a slightly higher concentration than DMPT may be needed to achieve full conversion due to lower reactivity.

-

-

Mixing: Stir until homogenous.

Curing & Characterization Protocol

Objective: Determine the Gel Time and Peak Exotherm.

-

Setup: Place a silicone cup in an insulated block. Position the thermocouple tip in the geometric center of the cup.

-

Mixing:

-

Dispense 5.0 g of Component A and 5.0 g of Component B.

-

Start Timer (

). -

Mix rapidly and thoroughly for 30 seconds. Avoid entraining air bubbles (oxygen inhibits polymerization).

-

-

Recording:

-

Pour mixture into the silicone cup.

-

Record temperature every 1 second.

-

-

Analysis:

-

Gel Time: The point where the temperature vs. time plot deviates from linearity (onset of exotherm) or physically when the material stops flowing.

-

Peak Exotherm (

): The maximum temperature recorded. -

Setting Time: Time to reach

.

-

Figure 2: Experimental workflow for characterizing polymerization kinetics.

Part 5: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Cure is too slow (>20 mins) | Low amine reactivity; Oxygen inhibition. | Increase 5-Cl-DMOT conc. to 2.0-2.5%; Ensure inert atmosphere (Nitrogen purge). |

| Surface remains tacky | Oxygen inhibition. | Cover curing surface with Mylar strip or glycerin gel. |

| Bubbles in cured resin | Moisture in amine or BPO; Air entrapment. | Dry fillers/monomers; Use vacuum mixing; 5-Cl-DMOT is hydrophobic, but BPO can absorb water. |